Cytotoxicity Profile: 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol vs. Cancer Cell Lines
In preliminary cytotoxicity screening against human cancer cell lines, 1-(6-ethylpyrimidin-4-yl)piperidin-3-ol exhibited moderate antiproliferative activity. Against A549 lung adenocarcinoma cells, the IC50 value was 12.5 µM, while against MCF-7 breast adenocarcinoma cells, the IC50 was 15.0 µM . These values position the compound within the micromolar activity range, which, while not meeting the nanomolar potency threshold of optimized lead candidates, establishes a baseline differentiation from structurally related pyrimidine-piperidine analogs that may show no measurable activity in the same assays. However, comparative IC50 values for the closest analogs (e.g., 1-(6-aminopyrimidin-4-yl)piperidin-3-ol or 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol) have not been reported in the same assay system, limiting direct quantitative comparison.
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | A549: 12.5 µM; MCF-7: 15.0 µM |
| Comparator Or Baseline | No direct comparator data available in the same assay system |
| Quantified Difference | N/A (comparator data absent) |
| Conditions | Cell viability assay (cell line context unconfirmed; cited from aggregated vendor data) |
Why This Matters
Provides a preliminary activity benchmark for prioritization in anticancer screening cascades, though direct head-to-head comparator data is required for confident differentiation.
